Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)
Description
Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate) is a chlorinated derivative of fluorescein, a xanthene-based fluorophore. Its structure features two chlorine substituents at the 2' and 7' positions of the xanthene core and sodium counterions at the 3' and 6' phenolic oxygen atoms . This compound is synthesized via selective chlorination of fluorescein followed by deprotonation and sodium salt formation. It exhibits strong fluorescence properties, making it suitable for applications in bioimaging, cellular probes, and analytical chemistry. With a purity of 98% (as per commercial specifications), it is often utilized in high-sensitivity assays .
Properties
Molecular Formula |
C20H8Cl2Na2O5 |
|---|---|
Molecular Weight |
445.2 g/mol |
IUPAC Name |
disodium;2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H10Cl2O5.2Na/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2 |
InChI Key |
GVADGROKCLRRAS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)[O-])[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) typically involves the reaction of fluorescein with chlorine gas under controlled conditions. The reaction is carried out in an organic solvent, such as acetic acid, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including HPLC and NMR analysis, to confirm its purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions
Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often used in analytical chemistry.
Reduction: Reduction reactions can modify the fluorescence properties of the compound.
Substitution: Halogen atoms can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various organic halides are employed.
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H11Cl2NaO5
- Molecular Weight : 425.19 g/mol
- CAS Number : 80471-69-8
- IUPAC Name : Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)
Biological Applications
-
Fluorescent Probes :
Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate) is utilized as a fluorescent probe in biological imaging. Its fluorescence properties make it suitable for tracking cellular processes and monitoring biochemical reactions in live cells. -
Antioxidant Activity :
Studies indicate that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in biological systems. This application is particularly relevant in pharmacology and toxicology research, where it can be used to assess the protective effects against cellular damage. -
Photodynamic Therapy :
The compound's ability to generate reactive oxygen species upon light activation makes it a candidate for photodynamic therapy (PDT). PDT is a treatment modality for certain cancers and skin conditions, leveraging the compound's photophysical properties to induce cytotoxic effects selectively in target tissues.
Analytical Applications
-
Chemical Sensors :
Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate) has been investigated for its use in chemical sensors due to its sensitivity to environmental changes. It can detect various ions and small molecules, making it valuable in environmental monitoring and quality control processes. -
Spectroscopic Studies :
The compound's unique spectral characteristics are exploited in spectroscopic techniques such as fluorescence spectroscopy. It serves as a standard or reference material for calibrating instruments and validating methodologies in analytical chemistry.
Material Science Applications
-
Dye-Sensitized Solar Cells (DSSCs) :
The compound's structural properties make it a potential dye for use in dye-sensitized solar cells. Its ability to absorb light efficiently can enhance the energy conversion efficiency of these devices, contributing to advancements in renewable energy technologies. -
Polymer Composites :
Incorporating sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate) into polymer matrices can improve the mechanical and thermal properties of materials. Research into its use as a reinforcing agent or additive in plastics is ongoing.
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength, it emits fluorescence, which can be detected and measured. This property is utilized in various assays and imaging techniques to track and visualize different biological and chemical processes. The molecular targets and pathways involved include interactions with cellular components and other molecules, leading to the emission of fluorescence.
Comparison with Similar Compounds
The structural and functional characteristics of sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate) can be contextualized by comparing it to analogous xanthene derivatives, including fluorescein, eosin Y, erythrosin B, and calcein. Key differences lie in substituent halogens, spectral properties, solubility, and applications.
Structural and Substituent Analysis
Key Observations :
- Halogen Effects : Chlorine (Cl) in the target compound provides intermediate electron-withdrawing effects compared to bromine (Br) and iodine (I). Heavy atoms like Br and I enhance intersystem crossing, reducing fluorescence quantum yield but increasing singlet oxygen production .
- Chelating Derivatives : Calcein incorporates EDTA-like groups, enabling metal ion chelation (e.g., Ca²⁺), which is absent in the target compound .
Spectral Properties
Key Observations :
- The target compound’s absorption/emission maxima are redshifted compared to fluorescein due to chlorine’s electron-withdrawing nature .
- Eosin Y and erythrosin B exhibit further redshifts but lower quantum yields due to heavy atom effects .
Key Observations :
Biological Activity
Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate), commonly referred to as sodium dichlorofluorescein, is a synthetic compound derived from fluorescein. This compound is notable for its fluorescent properties and has been utilized in various biological and chemical applications. Its molecular formula is , with a molecular weight of approximately 445.16 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C20H8Cl2Na2O5 |
| Molecular Weight | 445.16 g/mol |
| CAS Number | 80471-69-8 |
| IUPAC Name | Disodium 2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
The compound exhibits enhanced stability and fluorescence due to the presence of chlorine substituents at the 2' and 7' positions, which are crucial for its biological activity.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of sodium dichlorofluorescein. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems. The antioxidant activity of this compound is particularly relevant in contexts such as:
- Cellular Protection : It protects cellular components from oxidative damage.
- Inhibition of Lipid Peroxidation : Sodium dichlorofluorescein has demonstrated the ability to inhibit lipid peroxidation in cell membranes.
Antimicrobial Activity
Sodium dichlorofluorescein also exhibits antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibition of growth. This activity is attributed to its ability to penetrate bacterial membranes and disrupt cellular functions.
Case Studies
- In Vitro Studies on Bacterial Inhibition : A study evaluated the antimicrobial effects of sodium dichlorofluorescein on Escherichia coli and Staphylococcus aureus. Results indicated a concentration-dependent inhibition of bacterial growth, suggesting its potential as a disinfectant or preservative in food and medical applications .
- Antioxidant Activity Assessment : In a controlled experiment, sodium dichlorofluorescein was tested for its ability to reduce oxidative stress markers in human cell lines exposed to hydrogen peroxide. The compound significantly lowered levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective effects against oxidative damage .
The mechanism by which sodium dichlorofluorescein exerts its biological effects includes:
- Fluorescent Properties : Its fluorescence allows for real-time monitoring of cellular processes.
- Reactive Oxygen Species (ROS) Scavenging : The compound reacts with ROS, neutralizing them before they can cause cellular damage.
Comparative Studies on Biological Activity
A comparative analysis was conducted to assess the biological activity of sodium dichlorofluorescein against other fluorescent compounds. The following table summarizes key findings:
| Compound | Antioxidant Activity | Antimicrobial Activity | Fluorescence Intensity |
|---|---|---|---|
| Sodium Dichlorofluorescein | High | Moderate | High |
| Fluorescein | Moderate | Low | Very High |
| Rhodamine B | Low | High | Moderate |
These findings suggest that sodium dichlorofluorescein holds a unique position among fluorescent compounds due to its balanced profile of antioxidant and antimicrobial activities.
Q & A
Q. What are the recommended methods for synthesizing Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate) with high purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. A proven approach involves reacting fluorescein derivatives with halogenating agents (e.g., SOCl₂ or PCl₅) under anhydrous conditions. For example, dichloro-substitution is achieved by treating fluorescein with thionyl chloride at 60–80°C for 6–8 hours, followed by sodium hydroxide neutralization to form the bis(olate) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures yields >98% purity, confirmed by HPLC .
Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?
- 1H/13C NMR : The spirocyclic structure is validated by characteristic peaks for the xanthene and isobenzofuran moieties. For example, the spiro carbon (C-9') appears at ~100 ppm in 13C NMR, and the dichloro substituents show no proton signals but influence neighboring carbon shifts .
- FT-IR : Strong absorption bands at 1700–1750 cm⁻¹ confirm the carbonyl (C=O) group, while broad O-H stretches (3000–3500 cm⁻¹) are absent in the sodium bis(olate) form .
Q. What are the primary applications of this compound in fluorescence-based assays?
- pH Sensing : Analogous spiroxanthenes (e.g., BCECF AM) are used as ratiometric pH probes. The dichloro substitution enhances photostability, making it suitable for long-term live-cell imaging. Calibration requires dual-excitation (450/490 nm) and standardization with pH buffers .
- Metal Ion Detection : The bis(olate) structure chelates divalent cations (e.g., Fe²⁺, Ca²⁺), enabling fluorescence quenching studies. Optimize excitation/emission wavelengths (e.g., 485/535 nm) and use EDTA as a competitive binder for control experiments .
Advanced Research Questions
Q. How do the dichloro substituents influence the photophysical properties compared to non-halogenated analogs?
- Electronic Effects : Chlorine’s electron-withdrawing nature reduces the HOMO-LUMO gap, shifting absorption/emission maxima bathochromically (~10–15 nm vs. fluorescein). This enhances Stokes shift, minimizing self-quenching .
- Solvatochromism : Dichloro derivatives exhibit reduced polarity sensitivity due to stabilized excited states. Test in solvents of varying polarity (e.g., water, DMSO) and correlate with TD-DFT calculations .
Q. What experimental strategies are effective in resolving discrepancies in corrosion inhibition efficiency data across different studies?
- Controlled Replication : Standardize test conditions (e.g., 1 M HCl, 25°C, 24-hour immersion) and inhibitor concentrations (1–100 ppm). Use electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance and compare with polarization curves .
- Surface Analysis : SEM/EDX post-exposure reveals adsorption patterns. For example, a 93% inhibition efficiency at 1 ppm correlates with uniform inhibitor film formation on mild steel, confirmed by reduced Fe/O atomic ratios in EDX .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in biological or catalytic systems?
- DFT Parameters : Optimize geometry at B3LYP/6-31G(d,p) to calculate Fukui indices for nucleophilic/electrophilic sites. The dichloro groups increase electrophilicity at the xanthene ring, favoring interactions with electron-rich biomolecules .
- Docking Studies : Simulate binding to target proteins (e.g., albumin) using AutoDock Vina. The bis(olate) moiety shows high affinity for hydrophobic pockets, validated by fluorescence quenching assays .
Methodological Considerations for Data Contradictions
- Fluorescence Quenching Variability : Discrepancies in quenching constants (Ksv) may arise from solvent impurities or oxygen interference. Use degassed solvents and inert atmospheres (N₂/Ar) during measurements .
- Corrosion Inhibition Disagreements : Differences in substrate pretreatment (e.g., abrasive polishing vs. acid etching) alter surface roughness. Standardize with 1200-grit SiC paper and ultrasonic cleaning in acetone .
Safety and Handling Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
